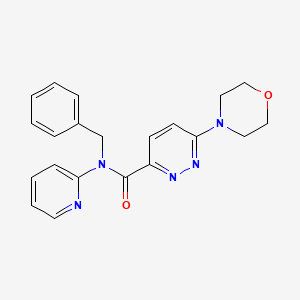

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide

説明

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide is a complex organic compound with the molecular formula C21H21N5O2 and a molecular weight of 375.432 g/mol. This compound belongs to the class of pyridazine derivatives, which are known for their diverse pharmacological activities and applications in medicinal chemistry .

作用機序

Target of Action

A similar compound, n3- [3- (1h-indol-6-yl)benzyl]pyridine-2,3-diamine, is known to target beta-secretase 1 . Beta-secretase 1 is an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP) .

Mode of Action

For instance, the Suzuki–Miyaura (SM) cross-coupling reaction is a common mechanism in similar compounds . This reaction involves the formation of a new carbon-carbon bond through the transmetalation of organoboron reagents .

Biochemical Pathways

It’s known that compounds targeting beta-secretase 1 can affect the amyloidogenic pathway, leading to the generation of amyloid-beta peptides .

Pharmacokinetics

A similar compound, 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5h-pyrrolo[3,4-b]pyridin-5-one, was synthesized using a one-pot process involving an ugi-zhu three-component reaction . This process, which used toluene as the solvent and microwave-dielectric heating, increased the overall yield by up to 73% .

Result of Action

Compounds targeting beta-secretase 1 can lead to the generation of amyloid-beta peptides , which are implicated in the pathogenesis of Alzheimer’s disease.

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, the synthesis of a similar compound was performed in toluene, a solvent that can influence the reaction conditions .

生化学分析

Biochemical Properties

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyridazine ring in the compound facilitates π-π stacking interactions and dual hydrogen-bonding, which are essential for drug-target interactions . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes, leading to changes in their activity. It also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions are facilitated by the compound’s unique structural features, including its pyridazine ring .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s influence on these pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and effectiveness in targeting specific cellular processes .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s localization can affect its activity and function, influencing its interactions with other biomolecules and its overall impact on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Pyridazine Core: The pyridazine core is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Substitution Reactions: The pyridazine core undergoes substitution reactions to introduce the benzyl, morpholino, and pyridin-2-yl groups. These reactions often require specific reagents and catalysts to achieve high yields and selectivity.

Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted pyridazine with an appropriate amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. These methods are designed to maximize yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

化学反応の分析

Types of Reactions

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized pyridazine derivatives .

科学的研究の応用

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cancer, infectious diseases, and inflammatory conditions.

Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

類似化合物との比較

Similar Compounds

Pyridazine Derivatives: Compounds such as pyridazine-3-carboxamide and pyridazine-4-carboxamide share structural similarities with N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide.

Pyridine Derivatives: Compounds like pyridine-2-carboxamide and pyridine-3-carboxamide also exhibit similar chemical properties and biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzyl, morpholino, and pyridin-2-yl groups enhances its potential as a versatile compound for various applications in research and industry .

生物活性

N-benzyl-6-morpholino-N-(pyridin-2-yl)pyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine core substituted with a benzyl group and a morpholine moiety, which may enhance its lipophilicity and biological activity. The general structure can be represented as follows:

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that modifications in the pyridazine structure could lead to enhanced cytotoxicity against breast cancer cells, with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structural features possess activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Anti-inflammatory Effects

Anti-inflammatory activity has been observed in related pyridazine compounds. These compounds inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. In vitro assays have shown that this compound can reduce the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of COX and LOX enzymes, which are critical in the biosynthesis of prostaglandins and leukotrienes.

- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Antibacterial Mechanism : The compound interferes with bacterial DNA replication and cell wall integrity.

Case Study 1: Anticancer Efficacy

A study conducted on breast cancer cell lines (MCF-7) revealed that this compound exhibited an IC50 value of 5 µM, indicating potent anticancer activity. The study utilized flow cytometry to assess apoptosis levels, confirming that the compound effectively induced programmed cell death in a dose-dependent manner .

Case Study 2: Antimicrobial Testing

In a separate investigation, N-benzyl derivatives were tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, showcasing its potential as an antimicrobial agent .

Comparative Analysis of Biological Activities

特性

IUPAC Name |

N-benzyl-6-morpholin-4-yl-N-pyridin-2-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2/c27-21(18-9-10-20(24-23-18)25-12-14-28-15-13-25)26(19-8-4-5-11-22-19)16-17-6-2-1-3-7-17/h1-11H,12-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFSUPILUBNZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。